molecular formula C22H22N2O3S B4523472 [2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B4523472
M. Wt: 394.5 g/mol
InChI Key: YARDZEVJLXOJSJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone: is a complex organic compound that features a quinoline core substituted with a 3,4-dimethoxyphenyl group and a thiomorpholine moiety

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its structural similarity to known bioactive molecules. It is being investigated for its anticancer, antibacterial, and antifungal properties .

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which involves the reaction of an arylamine, benzaldehyde, and an activated olefin such as methyl isoeugenol in the presence of a deep eutectic solvent like choline chloride-zinc chloride . This is followed by an N-acylation reaction with the respective acid chloride to form the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the thiomorpholine sulfur.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline or thiomorpholine derivatives.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes, while the thiomorpholine moiety may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    Isoquinoline: Similar to quinoline but with different reactivity and applications.

    Chloroquine: An antimalarial drug with a quinoline core.

    7-Chloroquinoline Derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness: What sets 2-(3,4-Dimethoxyphenyl)quinolin-4-ylmethanone apart is its combination of a quinoline core with a thiomorpholine moiety, which may confer unique binding properties and biological activities not seen in simpler quinoline derivatives.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-26-20-8-7-15(13-21(20)27-2)19-14-17(16-5-3-4-6-18(16)23-19)22(25)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDZEVJLXOJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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